molecular formula C11H7Br2NO B8669245 2-Bromo-1-(6-bromoquinolin-2-yl)ethanone

2-Bromo-1-(6-bromoquinolin-2-yl)ethanone

Cat. No. B8669245
M. Wt: 328.99 g/mol
InChI Key: YWRDFKIMAPDSPZ-UHFFFAOYSA-N
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Patent
US09303007B2

Procedure details

NBS (407 mg, 2.287 mmol) was added to a solution of 6-bromo-2-(1-ethoxyvinyl)quinoline (530 mg, 1.91 mmol) in THF (10 mL) and water (2.5 mL) and the mixture was stirred at rt for 2 h. The reaction mixture was partitioned between EtOAc and brine and the organic layer was concentrated. The crude material was purified by flash silica gel chromatography (eluted with Et2O/hexanes, gradient from 0 to 5% Et2O) to yield 2-bromo-1-(6-bromoquinolin-2-yl)ethanone (380 mg) as white solid. LC-MS retention time 3.988 min; m/z 329.84 (MH+). LC data was recorded on a Shimadzu LC-10AS liquid chromatograph equipped with a PHENOMENEX® Luna 3u C18 2.0×50 mm column using a SPD-10AV UV-Vis detector at a detector wave length of 220 nM. The elution conditions employed a flow rate of 0.8 mL/min, a gradient of 100% Solvent A/0% Solvent B to 0% Solvent A/100% Solvent B, a gradient time of 4 min, a hold time of 1 min, and an analysis time of 5 min where Solvent A was 10% MeOH/90% H2O/0.1% trifluoroacetic acid and Solvent B was 10% H2O/90% MeOH/0.1% trifluoroacetic acid. MS data was determined using a MICROMASS® Platform for LC in electrospray mode.
Name
Quantity
407 mg
Type
reactant
Reaction Step One
Name
6-bromo-2-(1-ethoxyvinyl)quinoline
Quantity
530 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
2.5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C1C(=O)N([Br:8])C(=O)C1.[Br:9][C:10]1[CH:11]=[C:12]2[C:17](=[CH:18][CH:19]=1)[N:16]=[C:15]([C:20]([O:22]CC)=[CH2:21])[CH:14]=[CH:13]2>C1COCC1.O>[Br:8][CH2:22][C:20]([C:15]1[CH:14]=[CH:13][C:12]2[C:17](=[CH:18][CH:19]=[C:10]([Br:9])[CH:11]=2)[N:16]=1)=[O:21]

Inputs

Step One
Name
Quantity
407 mg
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Name
6-bromo-2-(1-ethoxyvinyl)quinoline
Quantity
530 mg
Type
reactant
Smiles
BrC=1C=C2C=CC(=NC2=CC1)C(=C)OCC
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
2.5 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at rt for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was partitioned between EtOAc and brine
CONCENTRATION
Type
CONCENTRATION
Details
the organic layer was concentrated
CUSTOM
Type
CUSTOM
Details
The crude material was purified by flash silica gel chromatography (eluted with Et2O/hexanes, gradient from 0 to 5% Et2O)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrCC(=O)C1=NC2=CC=C(C=C2C=C1)Br
Measurements
Type Value Analysis
AMOUNT: MASS 380 mg
YIELD: CALCULATEDPERCENTYIELD 60.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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